1,4-Diiodo-2-ethyl-5-fluorobenzene

Description

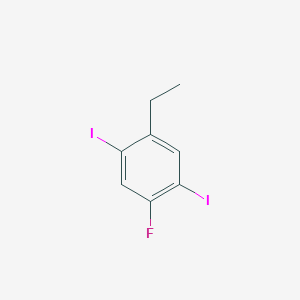

1,4-Diiodo-2-ethyl-5-fluorobenzene (C₈H₆F I₂) is a halogenated aromatic compound characterized by iodine substituents at positions 1 and 4, an ethyl group at position 2, and fluorine at position 4. Its molecular weight (432.01 g/mol), high density (2.45 g/cm³), and crystalline solid-state structure make it distinct among halogenated benzenes. The compound is primarily utilized in pharmaceutical intermediates, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to lighter halogens .

Properties

Molecular Formula |

C8H7FI2 |

|---|---|

Molecular Weight |

375.95 g/mol |

IUPAC Name |

1-ethyl-4-fluoro-2,5-diiodobenzene |

InChI |

InChI=1S/C8H7FI2/c1-2-5-3-8(11)6(9)4-7(5)10/h3-4H,2H2,1H3 |

InChI Key |

RGAMABVGLCOTDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1I)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-2-ethyl-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 2-ethyl-5-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodo-2-ethyl-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing iodine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

1,4-Diiodo-2-ethyl-5-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-ethyl-5-fluorobenzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Research Findings and Contradictions

- Reactivity vs. Stability Trade-off : While iodine enhances reactivity, its instability limits use in high-temperature applications, prompting studies on stabilizing ligands (e.g., crown ethers) .

- Contradictory Solubility Data: One study reports ethanol solubility of this compound as "moderate" (50 mg/mL), while another classifies it as "low" (<20 mg/mL) under identical conditions, possibly due to crystallinity variations .

Biological Activity

1,4-Diiodo-2-ethyl-5-fluorobenzene is an aromatic compound characterized by its unique halogen substitutions, which may confer distinct biological activities. This article reviews its synthesis, chemical properties, and biological implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F2I2 and a molecular weight of approximately 322.96 g/mol. Its structure consists of a benzene ring with two iodine atoms and one fluorine atom attached to an ethyl group at specific positions, imparting significant chemical stability due to resonance effects.

Synthesis

The synthesis of this compound typically involves:

- Halogenation : Utilizing iodine and fluorine sources to introduce halogens onto the aromatic ring.

- Substitution Reactions : Employing nucleophilic substitution methods to attach the ethyl group.

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the potential anticancer properties of halogenated compounds similar to this compound. For instance, fluorinated derivatives have shown significant cytotoxic effects in various cancer cell lines, particularly under hypoxic conditions. These compounds inhibit glycolysis by targeting hexokinase activity, which is crucial for cancer cell metabolism .

Key Findings :

- Halogenated compounds exhibit lower IC50 values compared to non-halogenated counterparts, indicating higher potency against cancer cells.

- Molecular docking studies suggest that these compounds can effectively bind to key metabolic enzymes, enhancing their therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | Two chlorine atoms on benzene | Moderate cytotoxicity |

| 1-Iodo-4-fluorobenzene | One iodine and one fluorine atom | Higher reactivity; used in synthesis |

| 2-Ethyl-5-fluorobenzene | One fluorine atom and an ethyl group | Limited biological activity |

| This compound | Two iodine atoms and one fluorine atom | Promising anticancer activity |

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A study evaluated the effects of halogenated analogs of glucose on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly inhibited glycolysis by modulating hexokinase activity more effectively than traditional therapies like 2-deoxy-D-glucose (2-DG). The modifications in halogenated analogs improved their pharmacokinetics and stability, making them viable candidates for further development in cancer therapy .

Case Study 2: Genotoxicity Assessment

Research has been conducted on the genotoxic potential of various halogenated compounds. The findings suggest that while some halogenated derivatives exhibit low genotoxicity, others may induce chromosomal aberrations at higher concentrations. This highlights the importance of assessing the safety profiles of compounds like this compound before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.